molecular formula C22H28N6O B10991765 N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B10991765
M. Wt: 392.5 g/mol
InChI Key: SWHXLIKWIMRFSJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused to a piperidine ring. The piperidine moiety is substituted at position 3 with a carboxamide group linked to a 2-phenylethyl chain, while the triazolo-pyridazine core bears a propan-2-yl group at position 3.

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H28N6O/c1-16(2)21-25-24-19-10-11-20(26-28(19)21)27-14-6-9-18(15-27)22(29)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16,18H,6,9,12-15H2,1-2H3,(H,23,29)

InChI Key

SWHXLIKWIMRFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine core, the introduction of the piperidine ring, and the attachment of the phenylethyl group. Common synthetic routes may involve:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.

    Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions where piperidine derivatives are reacted with halogenated intermediates.

    Attachment of the Phenylethyl Group: This can be done through reductive amination or other coupling reactions using phenylethylamine and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the piperidine ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, under reflux or room temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications : The triazolo-pyridazine core is conserved across analogs, but substituents (e.g., methyl, trifluoromethyl, methoxy) influence target selectivity and potency.
  • Piperidine vs. Pyrrolidine : Piperidine-based derivatives (target compound, AZD5153) are associated with epigenetic modulation, while pyrrolidine analogs () serve synthetic roles .
  • Phenylethyl vs.

Lin28 Inhibition (Lin28-1632)

Lin28-1632, a triazolo-pyridazine derivative, blocks Lin28–let-7 interaction, rescuing let-7 tumor suppressor function and reducing tumorsphere formation in cancer cell lines .

Epigenetic Modulation (AZD5153)

AZD5153 demonstrates potent BET inhibition (IC₅₀ = 2–5 nM) by displacing BET proteins from chromatin, showing efficacy in hematologic malignancies . The target compound’s piperidine-carboxamide scaffold resembles AZD5153’s pharmacophore, suggesting possible epigenetic activity.

Physicochemical and Pharmacokinetic Considerations

While melting points and solubility data for the target compound are absent, analogs like Lin28-1632 (CAS 108825-65-6) are reported as stable solids . Substituents such as the 2-phenylethyl group in the target compound may enhance metabolic stability compared to smaller alkyl chains.

Biological Activity

N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a triazole moiety, and a pyridazine derivative. This structural diversity is crucial for its interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound . The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33
N-(2-phenylethyl)-...A549TBD
N-(2-phenylethyl)-...MCF-7TBD
N-(2-phenylethyl)-...HeLaTBD

Note : The IC50 values for N-(2-phenylethyl)-... are yet to be determined (TBD) in direct studies.

The mechanism by which N-(2-phenylethyl)-... exerts its cytotoxic effects appears to involve several pathways:

  • Inhibition of c-Met Kinase : Compounds similar to N-(2-phenylethyl)-... have shown significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For instance, compound 12e demonstrated an IC50 of 0.090 µM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 µM) .
  • Induction of Apoptosis : Studies indicate that compounds in this class can induce apoptosis in cancer cells. For example, the acridine orange staining test showed that certain derivatives could significantly induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .
  • Cell Cycle Arrest : The compounds have been observed to cause cell cycle arrest at specific phases, which is critical for their anticancer activity.

Study 1: Cytotoxicity Evaluation

In a recent study involving novel triazolo-pyridazine derivatives, researchers synthesized and tested several compounds for their cytotoxic effects on A549 and MCF-7 cell lines. The most promising derivative exhibited notable cytotoxicity with low IC50 values across multiple cancer types .

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways involved in the action of triazolo derivatives against cancer cells. It was found that these compounds could modulate apoptotic pathways and influence cell cycle dynamics significantly .

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